molecular formula C6H5ClN4 B1429575 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine CAS No. 1192711-88-8

2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine

Cat. No. B1429575
Key on ui cas rn: 1192711-88-8
M. Wt: 168.58 g/mol
InChI Key: IVGLNWQATTZNOH-UHFFFAOYSA-N
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Patent
US09139581B2

Procedure details

A mixture of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (0.1 g, 0.53 mmol) in Ammonia (7 N in MeOH, 1 mL) was heated at 100° C. for 24 h, then it was diluted with EtOAc, washed with Sat. NaHCO3, brine, dried and concentrated to give 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-amine (0.06 g).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4](Cl)[C:5]2[CH:10]=[CH:9][NH:8][C:6]=2[N:7]=1.[NH3:12]>CCOC(C)=O>[Cl:1][C:2]1[N:3]=[C:4]([NH2:12])[C:5]2[CH:10]=[CH:9][NH:8][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)NC=C2)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with Sat. NaHCO3, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)NC=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.06 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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